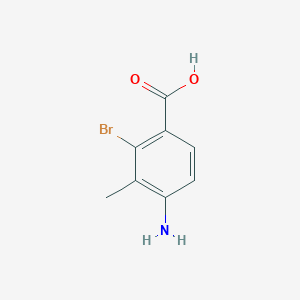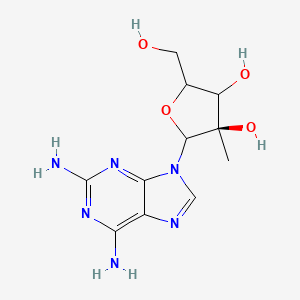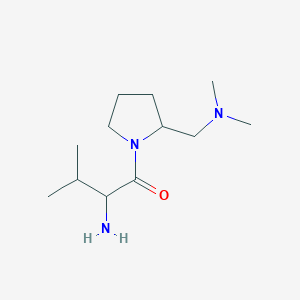
4-Amino-2-bromo-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-bromo-3-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a bromine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-2-bromo-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the benzene ring .
Another method involves the nitration of 4-bromo-3-methylbenzoic acid followed by reduction to introduce the amino group. This process requires nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and a reducing agent such as tin (Sn) and hydrochloric acid (HCl) for the reduction step .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure consistent quality .
化学反応の分析
Types of Reactions
4-Amino-2-bromo-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: Sn/HCl
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and organoboron reagents
Major Products
Substitution: Various substituted benzoic acids
Oxidation: Corresponding quinones
Reduction: Amino derivatives
Coupling: Biaryl compounds
科学的研究の応用
4-Amino-2-bromo-3-methylbenzoic acid is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a precursor for bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-amino-2-bromo-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 2-Amino-4-bromo-5-methylbenzoic acid
- 2-Amino-3-bromobenzoic acid
Uniqueness
4-Amino-2-bromo-3-methylbenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical transformations and applications .
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
4-amino-2-bromo-3-methylbenzoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChIキー |
CLNMDAHACQMSLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Br)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
![(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol](/img/structure/B14793674.png)



![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate](/img/structure/B14793718.png)


![(1S,4R,8R,10R,13S,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14793733.png)
![3-[10,15,20-tris(3-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,19,20,21,22,23,24-docosahydroporphyrin-5-yl]phenol](/img/structure/B14793747.png)


